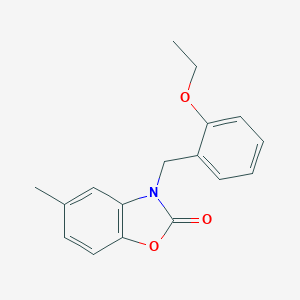

3-(2-ethoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one

Beschreibung

3-(2-Ethoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one is a benzoxazolone derivative characterized by a 5-methyl-substituted benzoxazolone core and a 2-ethoxybenzyl group at the N3 position. Benzoxazolones are heterocyclic compounds with a fused benzene and oxazole ring, often modified to enhance biological activity or physicochemical properties.

Eigenschaften

IUPAC Name |

3-[(2-ethoxyphenyl)methyl]-5-methyl-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-3-20-15-7-5-4-6-13(15)11-18-14-10-12(2)8-9-16(14)21-17(18)19/h4-10H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASHQEUCSDUGFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CN2C3=C(C=CC(=C3)C)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-(2-ethoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one (CAS No. 724437-48-3) is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, summarizing key findings from various studies, including its effects on cancer cells and its potential as an antimicrobial agent.

- Molecular Formula : C17H17NO3

- Molecular Weight : 283.32 g/mol

- Structure : The compound features a benzoxazole ring, which is known for its biological activity.

Anticancer Activity

Research has demonstrated that benzoxazole derivatives exhibit significant cytotoxic effects on various cancer cell lines. The specific compound 3-(2-ethoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one has been evaluated for its potential anticancer properties.

Case Studies and Findings

-

Cytotoxicity Against Cancer Cells :

- A study indicated that benzoxazole derivatives could selectively target cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

- In vitro tests showed that compounds similar to 3-(2-ethoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one were effective against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cell lines .

- Mechanism of Action :

Antimicrobial Activity

The antimicrobial properties of 3-(2-ethoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one have also been investigated.

Antimicrobial Efficacy

- Inhibition of Bacterial Growth :

- The compound was tested against various bacterial strains, including Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli). Results indicated that it possesses antimicrobial activity, although specific minimum inhibitory concentrations (MICs) were not detailed in the available literature .

- A related study on benzoxazole derivatives highlighted their effectiveness in inhibiting biofilm formation in Pseudomonas aeruginosa, suggesting a potential application in combating antibiotic resistance .

Structure-Activity Relationship (SAR)

The biological activity of benzoxazole derivatives is often influenced by their structural characteristics. For instance:

- Substituents on the Benzoxazole Ring : Variations in substituents can significantly alter the potency and selectivity of these compounds against different cell types.

- Electron-Donating vs. Electron-Accepting Groups : Compounds with electron-donating groups generally exhibited higher antimicrobial activity compared to those with electron-withdrawing groups .

Summary Table of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

*Estimated based on substituent contributions.

- Lipophilicity (logP): The 2-ethoxybenzyl group in the target compound likely increases logP compared to the benzyl analogue (3.6578 vs. ~3.7), though less than the methoxyphenoxypropyl derivative (3.7561). Ethoxy groups enhance lipophilicity but less dramatically than longer alkyl chains or aromatic ethers .

Structural and Conformational Insights

- Benzoxazolone Core: Analogues like 3-[4-(4-fluorophenyl)piperazin-1-ylmethyl]-5-methyl-1,3-benzoxazol-2(3H)-one exhibit planar benzoxazolone rings, with bond distances (C-N: ~1.38 Å) and angles consistent with delocalized electron density . The target compound is expected to adopt a similar planar geometry.

- Substituent Orientation: In fluorophenylpiperazine derivatives, the piperazine ring adopts a chair conformation, and the benzoxazolone ring lies nearly perpendicular to it, minimizing steric clashes . The 2-ethoxybenzyl group in the target compound may adopt a similar orientation, with the ethoxy oxygen participating in intermolecular C–H···O interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.